N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]furan-2-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields, including chemistry and medicinal research. This compound is characterized by its unique structural features, which include a furan ring and a hydroxy-methoxyphenyl group. The potential applications of this compound span across chemistry, biology, and medicine, making it a subject of ongoing research.
The compound is synthesized through various chemical reactions involving starting materials such as furan derivatives and hydrazides. Its structure and properties have been documented in several chemical databases and publications, providing a foundation for further study.
N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]furan-2-carbohydrazide can be classified as:
The synthesis of N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]furan-2-carbohydrazide typically involves the following steps:
The synthesis may also involve purification steps such as recrystallization or chromatography to isolate the desired product in high purity. In industrial settings, continuous flow reactors may be employed to enhance efficiency and scalability.
The molecular formula of N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]furan-2-carbohydrazide is . The compound features:
| Property | Value |
|---|---|
| Molecular Weight | 286.32 g/mol |
| IUPAC Name | N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]furan-2-carbohydrazide |
| InChI | InChI=1S/C15H16N4O3/c1-13(16)12-6-5-10(17)11(7-12)14(18)19/h5-7,10,14H,8H2,(H,18,19)(H,16)/b16-13+ |
N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]furan-2-carbohydrazide can participate in several chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or develop new derivatives with improved properties.
The mechanism of action for N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]furan-2-carbohydrazide involves interactions with specific biological targets:
These interactions are crucial for understanding how this compound may exert therapeutic effects in biological systems.
While specific physical properties like melting point and boiling point are not always available for this compound, general observations include:
The chemical properties include:
N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]furan-2-carbohydrazide has several scientific applications:
This compound's diverse applications highlight its significance in ongoing research across multiple scientific disciplines.
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0